tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a carbamate moiety
Properties
Molecular Formula |
C15H20FNO3 |
|---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-10-6-9-13(18)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
CRPSRFSFTWWGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
Representative Synthetic Pathway
A typical synthesis may proceed as follows:
Boc Protection: Starting from 4-aminobutanol or 4-aminobutyl halide, react with di-tert-butyl dicarbonate in the presence of a base (triethylamine or N,N-diisopropylethylamine) in dichloromethane at 0–25°C to form tert-butyl (4-hydroxybutyl)carbamate or tert-butyl (4-halobutyl)carbamate.
Halide to Ketone Oxidation: Oxidize the 4-hydroxy or 4-bromo intermediate to the corresponding 4-oxobutyl carbamate using mild oxidants like Dess–Martin periodinane or PCC under controlled conditions to avoid overoxidation.
Attachment of 2-Fluorophenyl Group: Employ a Grignard reagent derived from 2-fluorobromobenzene to perform nucleophilic addition to the ketone or substitution reactions to introduce the 2-fluorophenyl substituent.
Reaction Conditions and Optimization
Characterization and Analytical Data
Key analytical techniques for confirming the structure and purity include:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm Boc group and side chain protons | tert-Butyl group singlet near 1.4 ppm; methylene protons adjacent to ketone shifted downfield |
| ¹³C NMR | Carbonyl carbons and aromatic carbons | Carbonyl carbons at ~170 ppm; aromatic carbons consistent with 2-fluorophenyl group |
| IR Spectroscopy | Functional group identification | Strong carbamate C=O stretch at 1680–1720 cm⁻¹; ketone C=O stretch overlaps |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 281.32 consistent with C15H20FNO3 |
Data Summary Table for tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate
Advanced Synthetic Considerations
Use of Boc Protection: The tert-butoxycarbonyl group is favored for its stability under neutral and basic conditions and facile removal under acidic conditions, making it ideal for multi-step syntheses involving sensitive functional groups.
Oxidation Control: Employing mild oxidants such as Dess–Martin periodinane avoids overoxidation and degradation of the carbamate moiety, ensuring high product purity.
Grignard Addition: The electrophilic ketone in the 4-oxobutyl chain facilitates nucleophilic addition of 2-fluorophenylmagnesium bromide, enabling precise installation of the aromatic substituent.
Purification: Products are typically purified by recrystallization or flash chromatography to achieve high purity suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in treating certain diseases or conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-fluorophenyl)carbamate: Similar structure but lacks the oxobutyl group.
tert-Butyl N-(4-acetyl-2-fluorophenyl)carbamate: Contains an acetyl group instead of the oxobutyl group.
Uniqueness
tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is unique due to the presence of both the fluorophenyl and oxobutyl groups.
Biological Activity
Tert-butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is an organic compound belonging to the carbamate class, characterized by its unique molecular structure that includes a tert-butyl group, a carbamate functional group, and a 2-fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H23FN2O3
- Molecular Weight : Approximately 308.37 g/mol
- InChI Key : BAEFUAYRWLKGRC-UHFFFAOYSA-N
The structural components of this compound contribute to its reactivity and interaction with biological systems. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves:
- Reagents : tert-butyl carbamate, 4-(2-fluorophenyl)-4-oxobutyl chloride.
- Conditions : The reaction is often conducted in the presence of a base such as triethylamine under inert atmosphere conditions to prevent side reactions.
This method allows for high yields and purity, making it suitable for further biological testing.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. The mechanism of action appears to involve binding to specific enzyme active sites, thereby preventing substrate binding and inhibiting catalytic activity. This characteristic positions it as a candidate for therapeutic applications, particularly in drug development targeting enzyme-related diseases.
Interaction Studies
Research has focused on the interaction of this compound with various biological macromolecules. Notably, studies have shown that compounds with similar structures can influence pathways relevant to disease states, suggesting that this compound may also impact similar pathways.
Comparative Analysis with Similar Compounds
The following table summarizes several compounds structurally related to this compound, highlighting their unique features:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Tert-butyl 4-formylbenzylcarbamate | 156866-52-3 | C16H21NO3 | Contains an aldehyde group instead of a ketone |
| Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 159634-59-0 | C19H25NO3 | Features a spirocyclic structure |
| Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | 632352-56-8 | C18H24N2O3 | Incorporates a piperidine ring |
These comparisons illustrate the diversity within the carbamate class while emphasizing the unique structural features of this compound that may confer specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
